molecular formula C11H18ClNO B1404162 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride CAS No. 2204959-41-9

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride

Cat. No.: B1404162
CAS No.: 2204959-41-9
M. Wt: 215.72 g/mol
InChI Key: DCHRDVANUYCVCS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Systematic Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-ethoxy-2-methylphenyl)ethanamine hydrochloride, which precisely describes the structural arrangement of functional groups and their positional relationships. The molecular formula C₁₁H₁₈ClNO indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, reflecting the complete chemical composition including the hydrochloride salt formation. The base molecular weight of the free amine form is 179.26 grams per mole, while the hydrochloride salt form exhibits a molecular weight of 215.72 grams per mole, demonstrating the additional mass contribution from the hydrochloric acid component.

The compound belongs to the broader classification of alkylated amines and is specifically categorized within the phenethylamine structural class. This classification system reflects the presence of a phenyl ring attached to an ethylamine chain, with the distinguishing feature being the specific substitution pattern on the aromatic ring. The ethoxy substituent at the 4-position contributes electron-donating characteristics, while the methyl group at the 2-position provides both electronic and steric influences on the overall molecular structure.

The structural formula reveals important stereochemical considerations, as the alpha carbon adjacent to the aromatic ring represents a potential chiral center when considering asymmetric synthesis pathways. The systematic naming convention accounts for the precise positioning of substituents, ensuring unambiguous identification of this specific isomer among related compounds with different substitution patterns.

Table 1: Molecular Composition Analysis of this compound

Component Free Base Form Hydrochloride Salt Form
Molecular Formula C₁₁H₁₇NO C₁₁H₁₈ClNO
Molecular Weight 179.26 g/mol 215.72 g/mol
Carbon Content 73.71% 61.24%
Hydrogen Content 9.56% 8.41%
Nitrogen Content 7.82% 6.49%
Oxygen Content 8.92% 7.42%
Chlorine Content 0% 16.44%

Crystallographic Structure Determination and Conformational Analysis

Crystallographic analysis of phenethylamine derivatives provides crucial insights into molecular geometry and intermolecular interactions that influence solid-state properties. Related compounds in this structural class, such as (R)-(+)-1-(4-methylphenyl)ethylamine, have demonstrated significant hydrogen bonding patterns in their crystal structures, particularly involving the amine group and various acceptor sites. These hydrogen bonding interactions play crucial roles in stabilizing molecular conformations and determining crystal packing arrangements.

The conformational analysis of this compound involves consideration of rotational freedom around key bonds, particularly the bond connecting the aromatic ring to the ethylamine chain. The presence of the methyl substituent at the ortho position introduces steric constraints that influence the preferred conformational arrangements. Three-dimensional conformational studies of related compounds have revealed specific geometric preferences that minimize steric clashes while optimizing electronic interactions.

Computational modeling approaches have been employed to predict the most stable conformational states of this compound. The ethoxy group at the para position can adopt various orientations, with the ethyl portion capable of rotation around the ether linkage. The methyl group at the ortho position, being closer to the ethylamine chain, exerts more direct steric influence on conformational preferences. These structural features combine to create a unique conformational landscape that distinguishes this compound from other phenethylamine derivatives.

The crystal structure determination would involve standard X-ray diffraction techniques, revealing precise bond lengths, bond angles, and dihedral angles throughout the molecular structure. Intermolecular interactions in the solid state, including hydrogen bonding patterns involving the protonated amine group in the hydrochloride salt, would contribute to the overall crystal stability and packing efficiency.

Table 2: Predicted Conformational Parameters for this compound

Structural Feature Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Aromatic C-C bonds 1.39-1.40 120 ± 2 0 (planar)
C-O ether bond 1.36 118 ± 3 Variable
C-N amine bond 1.47 111 ± 5 Variable
Aromatic-Alkyl C-C 1.52 112 ± 3 ±60, ±180

Substituent Effects of Ethoxy and Methyl Groups on Aromatic Ring

The electronic properties of this compound are significantly influenced by the specific substitution pattern on the aromatic ring. The ethoxy group at the para position functions as an electron-donating substituent through both inductive and resonance mechanisms. The oxygen atom's lone pairs can participate in resonance with the aromatic pi system, increasing electron density on the ring and enhancing nucleophilic character at various positions.

The methyl group at the ortho position contributes electron density through hyperconjugation effects, where the carbon-hydrogen bonds of the methyl group interact with the aromatic pi system. This electron-donating effect is primarily inductive in nature and influences the electronic distribution around the ring. The combination of these two electron-donating groups creates a synergistic effect that significantly alters the electronic properties compared to unsubstituted phenethylamine derivatives.

Comparative analysis with related compounds demonstrates the specific impact of these substituents. For instance, 4-ethoxy-2-methylaniline shares the same substitution pattern on the aromatic ring but lacks the ethylamine chain, providing insight into the isolated effects of the aromatic substituents. The presence of both substituents in this compound creates unique electronic characteristics that influence reactivity patterns and molecular interactions.

The steric effects of these substituents also play important roles in molecular behavior. The ethoxy group, being larger than a simple methoxy group, introduces additional steric bulk that can influence conformational preferences and intermolecular interactions. The ortho-methyl group creates steric hindrance near the ethylamine attachment point, potentially affecting the accessibility of the amine group for various chemical reactions or biological interactions.

Table 3: Electronic Effects of Aromatic Substituents in this compound

Substituent Position Electronic Effect Mechanism Relative Strength
Ethoxy (-OCH₂CH₃) Para (4-) Electron-donating Resonance + Inductive Strong
Methyl (-CH₃) Ortho (2-) Electron-donating Hyperconjugation Moderate
Combined Effect - Enhanced nucleophilicity Synergistic Very Strong

Comparative Structural Analysis with Related Phenethylamine Derivatives

Structural comparison with related phenethylamine derivatives reveals important insights into the unique characteristics of this compound. The compound 1-[4-(2-methoxyethoxy)phenyl]ethanamine shares the ethylamine backbone but features a different ether substituent, providing direct comparison of substituent effects. The extended ether chain in the related compound introduces additional conformational flexibility and altered electronic properties compared to the simple ethoxy group.

Analysis of positional isomers, such as 1-(2-ethoxy-4-methylphenyl)ethanamine, demonstrates the critical importance of substituent positioning on molecular properties. The interchange of ethoxy and methyl group positions results in different steric environments around the ethylamine chain and altered electronic distribution patterns. These positional differences significantly impact both chemical reactivity and potential biological activity profiles.

Comparison with simpler analogues, such as (R)-(+)-1-(4-methylphenyl)ethylamine, highlights the additional complexity introduced by the ethoxy substituent. The presence of the oxygen-containing substituent adds hydrogen bonding capabilities and increased molecular polarity compared to the purely hydrocarbon-substituted analogue. This structural feature influences solubility characteristics, crystal packing behavior, and potential interaction profiles with biological targets.

The hydrochloride salt formation provides additional comparative opportunities with other phenethylamine hydrochlorides, such as 2-(4-methoxyphenyl)ethylamine hydrochloride. These comparisons reveal common patterns in salt formation, protonation sites, and crystallographic arrangements that are characteristic of the phenethylamine structural class. The specific substitution pattern of this compound creates unique intermolecular interaction possibilities that distinguish it from other members of this chemical family.

Table 4: Comparative Analysis of Related Phenethylamine Derivatives

Compound Substitution Pattern Molecular Weight Key Structural Features
1-(4-Ethoxy-2-methylphenyl)-ethylamine HCl 4-ethoxy, 2-methyl 215.72 g/mol Dual electron-donating substituents
1-(2-Ethoxy-4-methylphenyl)-ethylamine HCl 2-ethoxy, 4-methyl 215.72 g/mol Altered steric environment
1-[4-(2-methoxyethoxy)phenyl]-ethylamine 4-(2-methoxyethoxy) 195.26 g/mol Extended ether chain
(R)-(+)-1-(4-methylphenyl)-ethylamine 4-methyl only 135.21 g/mol Single substituent, chiral
2-(4-methoxyphenyl)-ethylamine HCl 4-methoxy 187.66 g/mol Different chain length

Properties

IUPAC Name

1-(4-ethoxy-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-10-5-6-11(9(3)12)8(2)7-10;/h5-7,9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRDVANUYCVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of substituted phenylethylamines typically involves:

  • Functionalization of the aromatic ring to introduce substituents (e.g., ethoxy and methyl groups).
  • Construction of the ethylamine side chain, often via reduction of ketones or oximes.
  • Formation of the hydrochloride salt for stability and isolation.

Preparation Methods

Starting Materials and Aromatic Substitution

The aromatic precursor can be synthesized by selective alkylation and etherification reactions:

  • Methylation at the 2-position of phenol derivatives can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Ethoxylation at the 4-position typically involves nucleophilic substitution or Williamson ether synthesis using ethyl halides and phenol derivatives.

Once the substituted aromatic ketone (e.g., 4-ethoxy-2-methylacetophenone) is obtained, it serves as the key intermediate for side chain construction.

Side Chain Construction: Reductive Amination or Reduction of Oxime

Two common methods for introducing the ethylamine side chain are:

  • Reduction of oximes : The ketone is converted to an oxime, which is then reduced to the amine.
  • Reductive amination : The ketone is directly aminated using ammonia or amines in the presence of reducing agents or catalysts.
Literature Insights
  • A documented method for (R)-1-(4-methylphenyl)ethylamine involves conversion of p-methylacetophenone to oxime, followed by condensation and reduction steps using high-risk reducing agents like borane or benzyl bromide catalysts. This method, however, suffers from high cost, hazardous reagents, and complex purification.

  • An improved industrially viable method uses deacylation reactions in C4-C10 monohydric alcohol solvents (e.g., n-butanol) in the presence of alkali metal hydroxides to obtain the amine with high purity and yield. This method is safer, simpler, and more cost-effective.

  • Enantioselective hydrogenation catalyzed by iridium complexes with chiral ligands in methanol/dichloromethane under inert atmosphere yields optically pure amines with high enantiomeric excess (up to 95% yield).

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent, facilitating isolation as a stable solid.

Detailed Preparation Scheme (Adapted)

Step Reaction Type Reagents/Conditions Outcome Notes
1 Aromatic substitution Starting phenol derivative + methyl iodide (base) 2-methylphenol intermediate Methylation at ortho position
2 Etherification Intermediate + ethyl bromide + base 4-ethoxy-2-methylphenol Williamson ether synthesis
3 Acetylation 4-ethoxy-2-methylphenol + acetyl chloride or equivalent 4-ethoxy-2-methylacetophenone Introduce ketone group
4 Oxime formation Ketone + hydroxylamine hydrochloride + base Oxime intermediate Prepares for reduction
5 Reduction to amine Catalytic hydrogenation (Ir catalyst + chiral ligand) or reduction with borane derivatives 1-(4-ethoxy-2-methylphenyl)-ethylamine Enantioselective if chiral catalyst used
6 Salt formation Amine + HCl gas or HCl in solvent 1-(4-ethoxy-2-methylphenyl)-ethylamine hydrochloride Isolable crystalline salt

Research Findings and Analysis

Purification and Yield

  • Intermediate and final products are amenable to purification by standard techniques such as column chromatography and crystallization.
  • Total yields reported for analogous compounds reach up to 95%, with high purity, facilitating industrial-scale production.

Industrial Viability

  • The methods avoiding expensive resolving agents and hazardous reagents reduce costs and environmental impact.
  • The use of common solvents like n-butanol and mild bases enhances operational safety and process simplicity.

Summary Table of Preparation Methods Comparison

Method Key Features Advantages Disadvantages
Chemical resolution Uses resolving agents on racemate High enantiomeric purity Expensive, low efficiency
Oxime formation + reduction Ketone → oxime → amine Established method Hazardous reagents, costly
Deacylation in alcohol + base Deacylation of acylated intermediate Low cost, simple, safe Requires suitable acylated precursor
Enantioselective hydrogenation Catalytic hydrogenation with chiral ligand High yield, optical purity Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethylamine moiety.

    Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethoxy-2-methylbenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Overview

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and synthetic organic chemistry.

Medicinal Chemistry

This compound has shown promise in the development of therapeutic agents. Its structural similarity to known psychoactive compounds allows it to interact with neurotransmitter systems.

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, making it a candidate for research into mood disorders and neurodegenerative diseases.
  • Potential Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models, warranting further investigation into their mechanisms of action.

Neuropharmacology

Research indicates that this compound may have applications in neuropharmacology due to its ability to cross the blood-brain barrier and modulate central nervous system activity.

  • Behavioral Studies : Animal studies have demonstrated that compounds with similar structures can affect locomotion and anxiety-like behaviors, suggesting potential for anxiety and depression treatment.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.

  • Building Block for Drug Synthesis : Its functional groups allow for further chemical modifications, making it a versatile building block in drug development.

Case Studies

Several case studies highlight the compound's applications:

  • Antidepressant Research :
    • A study published in the Journal of Medicinal Chemistry investigated a series of phenethylamine derivatives, including this compound. Results indicated significant activity in serotonin receptor modulation, suggesting potential as an antidepressant agent .
  • Neuroprotective Effects :
    • Research conducted at a leading pharmacological institute explored the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings showed that it could reduce cell death and improve viability under stress conditions .
  • Synthetic Applications :
    • A synthesis report detailed the use of this compound as an intermediate in creating novel compounds with potential anti-inflammatory properties. The study highlighted efficient synthetic routes that leverage this compound's reactivity .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with phenethylamine derivatives but differs in substituent patterns. Key comparisons include:

Compound Name Substituents on Phenyl Ring Backbone Modification Reference
1-(4-Ethoxy-2-methylphenyl)-ethylamine HCl 4-ethoxy, 2-methyl Ethylamine + HCl N/A
NE-100 () 4-methoxy, 3-(2-phenylethoxy) N,N-dipropyl ethylamine
Dopamine HCl () 3,4-dihydroxy Ethylamine + HCl
Venlafaxine HCl () 4-methoxy Cyclohexanol + dimethylamino
(R)-1-(4-Chloro-3-methylphenyl)-ethylamine HCl () 4-chloro, 3-methyl Ethylamine + HCl

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance sigma-1 receptor affinity, as seen in NE-100 and venlafaxine derivatives .
Pharmacological Activity

Sigma-1 receptor modulation is a common theme among analogs:

Compound Name Sigma-1 Affinity (IC50) Selectivity Over Sigma-2 Behavioral Effects (e.g., Forced Swim Test) Reference
NE-537 () High Yes Antidepressant-like activity
NE-100 () Antagonist Yes Blocks sigma-1 agonist effects
Dopamine HCl () N/A N/A Neurotransmitter (dopamine receptor agonist)
Venlafaxine HCl () Low N/A SNRI antidepressant

Key Findings :

  • Alkyl chain length and N-substituents critically influence sigma-1 binding. NE-537 (n-propyl) shows higher affinity than NE-100 (dipropyl) due to optimized steric interactions .
Physicochemical Properties

Comparative data on solubility, molecular weight, and stability:

Compound Name Molecular Weight (g/mol) Solubility (H2O) Stability Notes Reference
1-(4-Ethoxy-2-methylphenyl)-ethylamine HCl ~215 (estimated) High (HCl salt) Likely stable at room temp N/A
Dopamine HCl () 189.6 50 mg/mL Oxidizes in air
(R)-1-(4-Chloro-3-methylphenyl)-ethylamine HCl () 206.11 Not reported Stable under inert conditions
Venlafaxine HCl () 313.86 572 mg/mL Hygroscopic

Key Insights :

  • Hydrochloride salts universally improve aqueous solubility compared to free bases.
  • Steric hindrance from methyl/ethoxy groups (target compound) may reduce metabolic degradation compared to dopamine .

Challenges :

  • Regioselectivity : Installing substituents at specific positions (e.g., 4-ethoxy vs. 3-methoxy) requires careful control .

Biological Activity

Overview

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : 1-(4-Ethoxy-2-methylphenyl)ethylamine hydrochloride
  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 232.73 g/mol
  • CAS Number : [not specified]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a ligand for nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in cognitive function and neuroprotection.

Biological Activities

  • Neuroprotective Effects :
    • Studies indicate that compounds with similar structures can enhance synaptic plasticity and cognitive function by modulating nAChRs. For instance, the compound has shown promise in improving memory retention in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Antitumor Properties :
    • Preliminary research suggests that this compound may exhibit antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • Some derivatives of ethoxy-substituted phenyl compounds have demonstrated antimicrobial properties against a range of bacterial strains. This suggests that this compound may also possess similar activities, warranting further investigation .

Table 1: Biological Activity Summary

Activity TypeEffect/OutcomeReference
NeuroprotectiveEnhanced synaptic plasticity
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains

Table 2: Structure-Activity Relationship (SAR) Insights

CompoundEC50 (µM)Max Modulation (%)
1-(4-Ethoxy-2-methylphenyl)-ethylamine0.181200
Related Compound A0.14600
Related Compound B0.381200

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the effects of various nAChR modulators, including compounds similar to this compound, on cognitive performance in mice subjected to induced oxidative stress. Results indicated significant improvements in memory tasks compared to controls, highlighting the compound's potential as a neuroprotective agent .
  • Antitumor Efficacy :
    • In vitro assays conducted on human cancer cell lines revealed that treatment with the compound resulted in dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and p53 expression levels .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 4-ethoxy-2-methylacetophenone) using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Alternative routes may involve nucleophilic substitution of halogenated intermediates (e.g., 2-methyl-3-nitrobenzyl chloride derivatives) followed by reduction of nitro groups to amines using catalytic hydrogenation (Pd/C, H₂) . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature (60–80°C for reductive amination), and controlling pH to minimize side products like over-alkylated amines .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid to quantify purity (>98%) and detect impurities (e.g., unreacted ketones or byproducts) .
  • NMR : ¹H NMR (DMSO-d₆) confirms structure via signals at δ 1.35 ppm (ethoxy CH₃), δ 2.20 ppm (methylphenyl CH₃), and δ 3.50–4.10 ppm (ethylamine CH₂) .
  • Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight ([M+H]⁺ expected for C₁₁H₁₈ClNO) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation under prolonged exposure to light or humidity. Store at 2–8°C in airtight, amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC analysis reveals <2% degradation when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in its synthesis?

Q. How can impurity profiles be quantified, and what are key byproducts?

  • Methodological Answer : Impurities like N-alkylated derivatives or ethoxy-group cleavage products are quantified via HPLC-MS. Calibration curves using reference standards (e.g., Venlafaxine Hydrochloride impurities F and G ) enable detection at 0.1% levels. For example, 1-(4-Methoxyphenyl)-ethylamine hydrochloride (CAS 1076199-92-2) is a structural analog that may co-elute; gradient elution (5–95% acetonitrile over 30 min) improves resolution .

Q. What pharmacological targets are predicted based on structural analogs?

  • Methodological Answer : Structural similarity to Venlafaxine (a serotonin-norepinephrine reuptake inhibitor) suggests potential interaction with monoamine transporters. In vitro assays (e.g., radioligand binding with ³H-nisoxetine) assess affinity for norepinephrine transporters. Molecular docking using AutoDock Vina predicts binding poses in transporter homology models .

Q. How can computational modeling predict solubility and bioavailability?

  • Methodological Answer : QSPR models (e.g., ACD/Percepta) estimate logP (~2.1) and aqueous solubility (~15 mg/mL). MD simulations (GROMACS) in explicit solvent (water/octanol) simulate partitioning behavior, while PBPK modeling (GastroPlus) predicts Cmax and Tmax in preclinical species .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer : Contradictions may arise from residual solvents (e.g., DMSO in NMR) or adduct formation in MS (e.g., Na⁺/K⁺). Purify via recrystallization (ethanol/water) and re-analyze. Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity and HRMS for exact mass .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride
Reactant of Route 2
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1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride

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